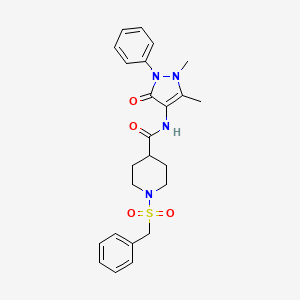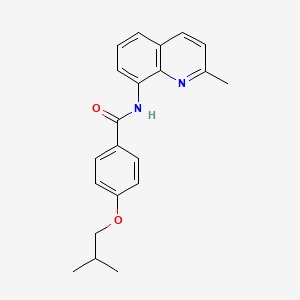![molecular formula C20H21N3O6 B11346104 3,4,5-trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11346104.png)
3,4,5-trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and an oxadiazole ring, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of methoxy groups through methylation reactions. The oxadiazole ring is then formed via cyclization reactions involving appropriate precursors.
Benzamide Core Formation: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to yield the benzamide core.
Methoxy Group Introduction: The benzamide core undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, 3,4,5-trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The methoxy groups and oxadiazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the oxadiazole ring, making it less versatile in terms of biological interactions.
4-Methoxy-3-methylphenyl derivatives: These compounds share the aromatic core but differ in functional groups, affecting their reactivity and applications.
Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents, influencing their chemical and biological properties.
Uniqueness
3,4,5-Trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide stands out due to its combination of methoxy groups and an oxadiazole ring, providing a unique set of chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C20H21N3O6/c1-11-8-12(6-7-14(11)25-2)17-19(23-29-22-17)21-20(24)13-9-15(26-3)18(28-5)16(10-13)27-4/h6-10H,1-5H3,(H,21,23,24) |
InChI Key |
RVTVJQFOUXAAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11346021.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide](/img/structure/B11346027.png)
![2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11346032.png)

![2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11346040.png)

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11346057.png)
![2-(4-Chloro-3-methylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11346067.png)
![4-tert-butyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11346068.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11346074.png)
![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11346090.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11346093.png)


